N-Cyclopentyl 2-bromo-6-fluorobenzylamine
Overview
Description
“N-Cyclopentyl 2-bromo-6-fluorobenzylamine” is a chemical compound with the CAS Number: 827328-91-6 . It has a molecular weight of 272.16 and its IUPAC name is N-(2-bromo-6-fluorobenzyl)cyclopentanamine .
Molecular Structure Analysis
The InChI code for “N-Cyclopentyl 2-bromo-6-fluorobenzylamine” is 1S/C12H15BrFN/c13-11-6-3-7-12(14)10(11)8-15-9-4-1-2-5-9/h3,6-7,9,15H,1-2,4-5,8H2 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Metabolism and Elimination Characteristics
N-Cyclopentyl 2-bromo-6-fluorobenzylamine, similar to its analog 25B-NBF, is a potent agonist of the 5-hydroxytryptamine receptor. Research on 25B-NBF, a compound structurally related to N-Cyclopentyl 2-bromo-6-fluorobenzylamine, reveals extensive metabolism into various metabolites via processes such as hydroxylation, O-demethylation, and N-debenzylation when incubated with human hepatocytes. This indicates the compound's potential for significant metabolic transformation in biological systems, suggesting similar metabolic pathways may be relevant for N-Cyclopentyl 2-bromo-6-fluorobenzylamine (Ju-Hyun Kim et al., 2019).
Fluorescent Molecular Rotors
In the context of fluorescent probes, compounds structurally similar to N-Cyclopentyl 2-bromo-6-fluorobenzylamine have been used to create viscosity-sensitive fluorophores. These molecular rotors, when tethered to nucleosides and incorporated into DNA, exhibit a "light-up" response upon binding to proteins, demonstrating potential applications in bioimaging and molecular sensing (D. Dziuba et al., 2015).
Cascade Coupling and Condensation Reactions
The synthesis of complex organic molecules, such as 1,4-benzodiazepin-3-ones, involves cascade coupling and condensation processes using compounds like 2-bromobenzylamines. This methodology, potentially applicable to N-Cyclopentyl 2-bromo-6-fluorobenzylamine, showcases the versatility of bromobenzylamines in synthetic organic chemistry, enabling the creation of biologically active molecules with therapeutic relevance (Hexiang Wang et al., 2009).
RNA Mimics of Green Fluorescent Protein
In the development of genetically encoded fluorescent RNAs for imaging applications, compounds structurally related to N-Cyclopentyl 2-bromo-6-fluorobenzylamine have played a role in identifying novel RNA–fluorophore complexes. These complexes, such as the Broccoli aptamer, bind and activate fluorescence, suggesting that derivatives of N-Cyclopentyl 2-bromo-6-fluorobenzylamine could potentially contribute to the expansion of fluorescent RNA technologies (G. S. Filonov et al., 2014).
Safety And Hazards
properties
IUPAC Name |
N-[(2-bromo-6-fluorophenyl)methyl]cyclopentanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFN/c13-11-6-3-7-12(14)10(11)8-15-9-4-1-2-5-9/h3,6-7,9,15H,1-2,4-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAMSXHRNBWMKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=C(C=CC=C2Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407489 | |
Record name | N-Cyclopentyl 2-bromo-6-fluorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl 2-bromo-6-fluorobenzylamine | |
CAS RN |
827328-91-6 | |
Record name | N-Cyclopentyl 2-bromo-6-fluorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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